molecular formula C9H11NO2 B12450691 Ethyl 3-(1H-pyrrol-2-yl)acrylate CAS No. 90610-08-5

Ethyl 3-(1H-pyrrol-2-yl)acrylate

Cat. No.: B12450691
CAS No.: 90610-08-5
M. Wt: 165.19 g/mol
InChI Key: LRQXFCIRPHLXFH-UHFFFAOYSA-N
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Description

Ethyl 3-(1H-pyrrol-2-yl)acrylate is an organic compound that belongs to the class of pyrrole derivatives It is characterized by the presence of a pyrrole ring attached to an acrylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(1H-pyrrol-2-yl)acrylate typically involves the reaction of ethyl acrylate with a pyrrole derivative under specific conditions. One common method includes the use of a base such as lithium bis(trimethylsilyl)amide (LiHMDS) in tetrahydrofuran (THF) as a solvent. The reaction proceeds through a nucleophilic addition mechanism, where the pyrrole derivative attacks the acrylate moiety, leading to the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common solvents used include dichloromethane and ethyl acetate, and the reaction is typically carried out at controlled temperatures to prevent side reactions .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-(1H-pyrrol-2-yl)acrylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 3-(1H-pyrrol-2-yl)acrylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-(1H-pyrrol-2-yl)acrylate involves its interaction with various molecular targets and pathways. The pyrrole ring can participate in π-π stacking interactions and hydrogen bonding, which can influence its binding to biological macromolecules. The acrylate moiety can undergo Michael addition reactions, making it a reactive intermediate in various chemical processes .

Comparison with Similar Compounds

  • Ethyl 2-cyano-3-(thiophen-2-yl)acrylate
  • Ethyl 2-cyano-3-(3-methylthiophen-2-yl)acrylate
  • Methyl 3-(1H-pyrrol-2-yl)acrylate

Comparison: this compound is unique due to its specific combination of a pyrrole ring and an acrylate moiety. This structure imparts distinct reactivity and properties compared to similar compounds. For instance, the presence of the pyrrole ring enhances its potential for biological activity, while the acrylate moiety provides a reactive site for further chemical modifications .

Properties

IUPAC Name

ethyl 3-(1H-pyrrol-2-yl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-2-12-9(11)6-5-8-4-3-7-10-8/h3-7,10H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRQXFCIRPHLXFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC=CN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101286842
Record name Ethyl 3-(1H-pyrrol-2-yl)-2-propenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101286842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90610-08-5
Record name Ethyl 3-(1H-pyrrol-2-yl)-2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90610-08-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-(1H-pyrrol-2-yl)-2-propenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101286842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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